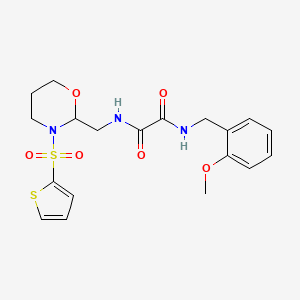

N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

描述

属性

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S2/c1-27-15-7-3-2-6-14(15)12-20-18(23)19(24)21-13-16-22(9-5-10-28-16)30(25,26)17-8-4-11-29-17/h2-4,6-8,11,16H,5,9-10,12-13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXROMATGSLYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone under acidic or basic conditions.

Introduction of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the oxazinan ring using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where the oxazinan derivative reacts with 2-methoxybenzyl chloride.

Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. The presence of the oxazinan ring and sulfonyl group suggests potential interactions with biological targets.

Medicine

Medicinally, this compound could be explored for its pharmacological properties. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

作用机制

The mechanism by which N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzyl and thiophen-2-ylsulfonyl groups could facilitate binding to hydrophobic pockets, while the oxazinan ring might interact with polar residues.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features and substituents of the target compound with structurally related oxalamides:

Key Observations:

- Pyridine-containing analogs (S336, S5456) exhibit CYP inhibition or umami activity, while the target’s thiophene sulfonyl group may confer distinct pharmacokinetic properties .

Metabolic and Toxicological Profiles

- The target compound’s structural similarity suggests comparable low toxicity, though the thiophene group warrants specific evaluation .

生物活性

N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural arrangement, which includes an oxazinan ring and a thiophenesulfonyl group, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is with a molecular weight of 485.6 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O5S2 |

| Molecular Weight | 485.6 g/mol |

| CAS Number | 898448-32-3 |

Anticancer Activity

Recent studies have indicated that compounds similar to N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exhibit significant anticancer properties. For instance, derivatives containing oxazinan rings have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. In vitro studies demonstrated that these compounds could effectively reduce cell viability in various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values ranging from 4.47 to 52.8 μM depending on the specific derivative tested .

The mechanism by which N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its biological effects appears to involve interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity, influencing various biological pathways and potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, compounds with similar structural motifs have also been investigated for antimicrobial activity. For example, some derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating resistant bacterial strains . The efficacy against various pathogens highlights the compound's versatility in targeting different biological systems.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Study on Tubulin Inhibitors : A series of oxazinonaphthalene derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. Compounds demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting a similar potential for N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide .

- Antitubercular Activity : Research has shown that certain oxadiazole derivatives exhibit promising antitubercular activity with low MIC values against Mycobacterium tuberculosis strains. This suggests that modifications to the oxazinan framework could enhance efficacy against resistant strains .

常见问题

Q. What are the established synthetic routes for preparing N1-(2-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, and how are intermediates purified?

The compound is synthesized via sequential coupling of substituted amines with oxalyl chloride derivatives. Key steps include:

- Reacting 2-methoxybenzylamine with ethyl chlorooxalate in dichloromethane (DCM) with triethylamine (TEA) as a base .

- Sulfonylation of the 1,3-oxazinan-2-yl intermediate using thiophene-2-sulfonyl chloride, followed by coupling with the oxalamide moiety .

- Purification via silica gel column chromatography (ethyl acetate/hexane gradient) to achieve >90% purity. Critical parameters include reaction temperature control (e.g., 10°C for exothermic steps) and catalyst selection (e.g., DMAP for amidation) .

Q. Which spectroscopic and chromatographic methods are essential for verifying the structural integrity of this compound?

- 1H/13C NMR : Aromatic protons (δH ~7.0–7.8 ppm), methoxy groups (δH ~3.8 ppm), and sulfonyl/thiophene signals (δC ~110–140 ppm) confirm connectivity .

- LC-MS (APCI+) : Validates molecular weight (e.g., m/z 479.12 [M+H+] for a related oxalamide in ) .

- HPLC : Quantifies purity (>95% via reverse-phase C18 columns with UV detection at 254 nm) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1730 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

- Analog Synthesis : Modify substituents (e.g., replace 2-methoxybenzyl with halogenated or bulky groups) to assess steric/electronic effects .

- Enzyme Assays : Measure IC50 values against target enzymes (e.g., soluble epoxide hydrolase) using fluorometric or colorimetric substrates .

- Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to predict binding modes, guided by density functional theory (DFT) calculations for charge distribution (e.g., using B3LYP/6-31G*) .

Q. What methodologies resolve contradictions in NMR data caused by stereochemical complexity or dynamic effects?

- Variable-Temperature NMR (VT-NMR) : Reduces signal broadening by slowing conformational exchange (e.g., DMSO-d6 at 50°C in ) .

- 2D NMR (COSY, NOESY) : Assigns stereochemistry by correlating coupled protons and nuclear Overhauser effects .

- X-ray Crystallography : Definitive structural validation using SHELX software for refinement (e.g., ) .

Q. How can reaction conditions be optimized to enhance the yield of the sulfonylated 1,3-oxazinan-2-yl intermediate?

- Design of Experiments (DoE) : Screen variables (temperature, stoichiometry, solvent) using fractional factorial designs. highlights flow chemistry for precise control .

- Catalyst Optimization : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate sulfonylation .

- In-line Analytics : Monitor reaction progress via TLC or HPLC to identify quenching points .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。